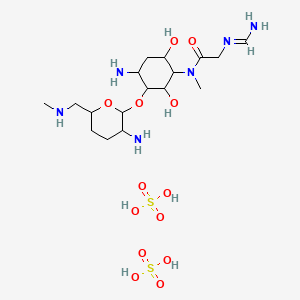
Istamycin A3 disulfate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Istamycin A3 disulfate trihydrate is a member of the aminoglycoside antibiotics, which are known for their potent antibacterial properties. This compound is derived from the bacterium Streptomyces tenjimariensis and is characterized by its unique structure that includes a core aminocyclitol moiety and various unusual sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions: Istamycin A3 disulfate trihydrate is typically produced through fermentation processes involving Streptomyces tenjimariensis. The fermentation medium often contains starch as the carbon source and soy bean meal as the nitrogen source. The production can be influenced by the addition of specific chemicals such as palmitate, which has been shown to double the production yield .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The optimization of fermentation conditions, including the type and concentration of nutrients, temperature, and pH, is crucial for maximizing yield. The compound is then extracted and purified from the fermentation broth using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Istamycin A3 disulfate trihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .
Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced antibacterial activity or reduced side effects. These derivatives are crucial for developing new antibiotics to combat resistant bacterial strains .
Scientific Research Applications
Istamycin A3 disulfate trihydrate has a wide range of applications in scientific research. In chemistry, it is used to study the synthesis and modification of aminoglycoside antibiotics. In biology, it serves as a tool to investigate bacterial ribosomal RNA interactions and protein synthesis inhibition. In medicine, it is explored for its potential to treat bacterial infections, especially those caused by resistant strains. Additionally, it has industrial applications in the production of various antibiotics and as a model compound for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of Istamycin A3 disulfate trihydrate involves binding to bacterial ribosomal RNA, which inhibits protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The compound targets specific sites on the ribosomal RNA, preventing the formation of functional proteins necessary for bacterial survival .
Comparison with Similar Compounds
Istamycin A3 disulfate trihydrate is structurally similar to other aminoglycoside antibiotics such as kanamycin, gentamicin, and neomycin. it is unique in its specific sugar attachments and amino functionalities, which contribute to its distinct antibacterial properties. Similar compounds include:
- Kanamycin
- Gentamicin
- Neomycin
- Fortimicin A
- Sporaricin A
These compounds share a core aminocyclitol moiety but differ in their sugar attachments and functional groups, leading to variations in their antibacterial activity and spectrum.
Properties
CAS No. |
77312-58-4 |
|---|---|
Molecular Formula |
C17H38N6O13S2 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide;sulfuric acid |
InChI |
InChI=1S/C17H34N6O5.2H2O4S/c1-21-6-9-3-4-10(19)17(27-9)28-16-11(20)5-12(24)14(15(16)26)23(2)13(25)7-22-8-18;2*1-5(2,3)4/h8-12,14-17,21,24,26H,3-7,19-20H2,1-2H3,(H2,18,22);2*(H2,1,2,3,4) |
InChI Key |
GPXOXDCOBWLING-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


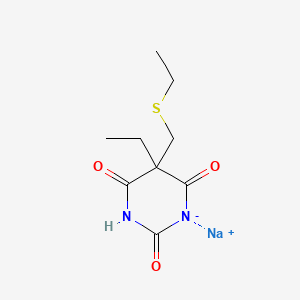
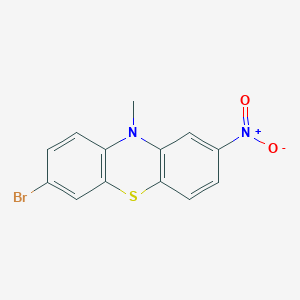
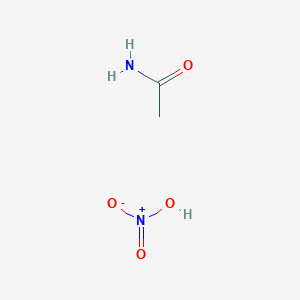
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
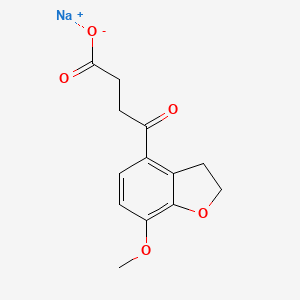
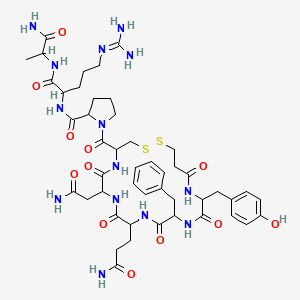

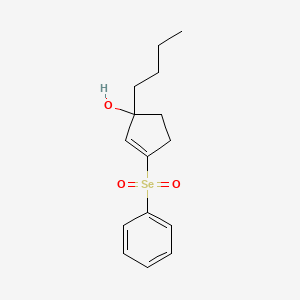
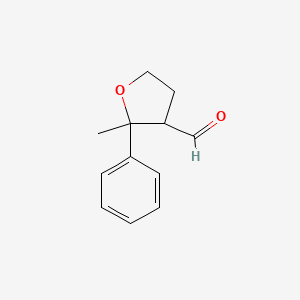
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

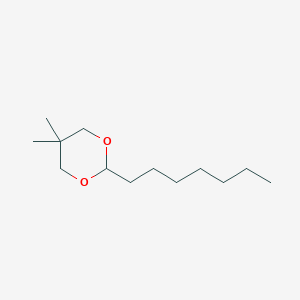
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)
